molecular formula C23H30O4 B143476 Melengestro acetate CAS No. 425-51-4

Melengestro acetate

Cat. No.: B143476
CAS No.: 425-51-4
M. Wt: 370.5 g/mol
InChI Key: URXWVWVPMJSAJD-KOORYGTMSA-N
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Description

Melengestrol acetate is a synthetic progestogen, primarily used in veterinary medicine. It is a derivative of progesterone and is known for its potent progestogenic activity. Melengestrol acetate is commonly used as a feed additive to promote growth and suppress estrus in cattle. It is also used as an implantable contraceptive for captive animals in zoos and other refuges .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of melengestrol acetate typically involves the following steps:

    Oppenauer Oxidation: The starting material, 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one, undergoes Oppenauer oxidation to form the corresponding ketone.

    Ring-Opening Reaction: The ketone is then subjected to a ring-opening reaction to yield the desired intermediate.

    Acetylation: The intermediate is acetylated to produce melengestrol acetate.

Industrial Production Methods: In industrial settings, melengestrol acetate is extracted from bovine fatty tissue using hexane. The extract is then partitioned into saturated acetonitrile, evaporated to dryness, and purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Melengestrol acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo substitution reactions, particularly at the acetate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acetyl chloride and acetic anhydride are commonly used for acetylation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Melengestrol acetate has a wide range of applications in scientific research:

Mechanism of Action

Melengestrol acetate exerts its effects by acting as an agonist of the progesterone receptor. It binds to the receptor and mimics the action of natural progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and prevents ovulation .

Comparison with Similar Compounds

  • Chlormadinone acetate
  • Cyproterone acetate
  • Medroxyprogesterone acetate
  • Megestrol acetate

Comparison: Melengestrol acetate is unique due to the presence of a methylene group at the C16 position, which distinguishes it from other similar compounds. This structural difference contributes to its specific progestogenic activity and its use in veterinary applications .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXWVWVPMJSAJD-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271332
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
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URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-51-4
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melengestro acetate
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Record name NSC77897
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Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato
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Record name 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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